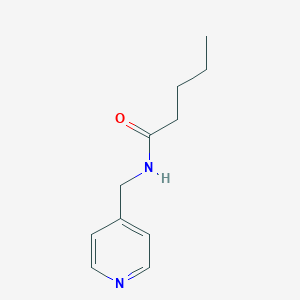
N-(4-pyridinylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethyl)pentanamide, also known as 4-PMPD, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of cathinones, which are synthetic derivatives of cathinone, a naturally occurring stimulant found in the khat plant.
作用機序
The exact mechanism of action of N-(4-pyridinylmethyl)pentanamide is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which results in increased levels of dopamine and serotonin in the brain. This leads to a stimulant effect and may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-pyridinylmethyl)pentanamide include increased dopamine and serotonin levels in the brain, which can lead to a stimulant effect. It has also been reported to increase heart rate and blood pressure, similar to other cathinones. However, more research is needed to fully understand the effects of this substance on the body.
実験室実験の利点と制限
One advantage of using N-(4-pyridinylmethyl)pentanamide in lab experiments is its potential therapeutic applications. It has been shown to have effects on dopamine and serotonin neurotransmission, which could be useful in the treatment of neurological and psychiatric disorders. However, a limitation is that the exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(4-pyridinylmethyl)pentanamide. One area of interest is its potential as a treatment for drug addiction. It has been shown to have effects on dopamine and serotonin neurotransmission, which could be useful in reducing drug cravings and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal studies. Additionally, more research is needed to determine the long-term effects of this substance on the body and its potential for abuse.
合成法
The synthesis of N-(4-pyridinylmethyl)pentanamide involves the reaction of 4-pyridinecarboxaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. This synthesis method has been reported in several research articles and is considered reliable.
科学的研究の応用
N-(4-pyridinylmethyl)pentanamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the research studies conducted on this substance include its effects on dopamine and serotonin neurotransmission, its potential as a treatment for depression and anxiety, and its use in drug addiction therapy.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
N-(pyridin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-9-10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChIキー |
KMTFRDSFUFBCIQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=NC=C1 |
正規SMILES |
CCCCC(=O)NCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



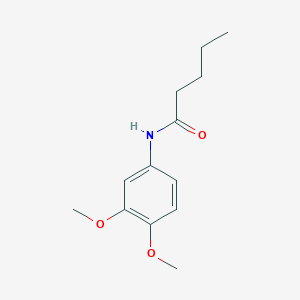
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
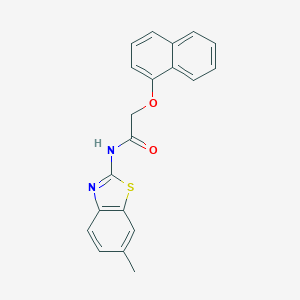

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)


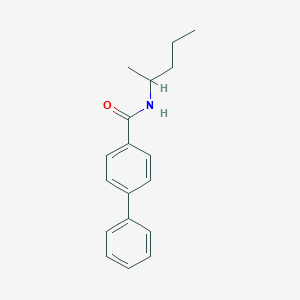

amine](/img/structure/B291338.png)
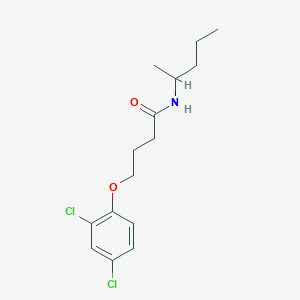

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)